molecular formula C41H47N7O6S B12377713 Ctsl/B-IN-1

Ctsl/B-IN-1

Cat. No.: B12377713
M. Wt: 765.9 g/mol
InChI Key: VUKDOSJSMSLHFQ-WFAVMJPPSA-N
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Description

Ctsl/B-IN-1 is a bispecific inhibitor targeting host viral spike cleaver proteins cathepsin L and cathepsin B, as well as transmembrane serine protease 2. This compound has shown significant potential in blocking the entry pathways of SARS-CoV-2, making it a promising candidate for antiviral research .

Chemical Reactions Analysis

Types of Reactions

Ctsl/B-IN-1 primarily undergoes inhibition reactions where it binds covalently to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking viral entry into host cells .

Common Reagents and Conditions

The synthesis of this compound involves the use of α-ketoamide compounds, which are known for their ability to form covalent bonds with cysteine proteases. The reaction conditions typically include controlled temperature and pH to ensure optimal binding and inhibition .

Major Products Formed

The major product formed from the reaction of this compound with cathepsin L and cathepsin B is a stable inhibitor-protease complex, which effectively blocks the proteolytic activity of these enzymes .

Mechanism of Action

Ctsl/B-IN-1 exerts its effects by covalently binding to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking the entry of the virus into host cells. The molecular targets of this compound include the cysteine residues in the active sites of these proteases, which are crucial for their enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ctsl/B-IN-1 is unique in its dual inhibition of both cathepsin L and cathepsin B, as well as transmembrane serine protease 2. This bispecific inhibition provides a synergistic antiviral effect, making it a potent candidate for broad-spectrum antiviral therapy .

Properties

Molecular Formula

C41H47N7O6S

Molecular Weight

765.9 g/mol

IUPAC Name

2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1

InChI Key

VUKDOSJSMSLHFQ-WFAVMJPPSA-N

Isomeric SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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